![molecular formula C13H18BrNO B1399563 [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine CAS No. 1343608-34-3](/img/structure/B1399563.png)
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine
Overview
Description
“[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine” is a chemical compound with the CAS Number: 1157010-00-8 . It has a molecular weight of 270.17 . This compound has sparked the attention of researchers due to its potential applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO/c13-11-3-1-10 (2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.17 . It should be stored at a temperature of 28°C .
Scientific Research Applications
Pharmacological Applications
Biomedical Research: The compound has shown promise in the regulation of inflammatory diseases, as indicated by docking studies. This suggests potential applications in developing treatments for such conditions .
Antitumor Activity: Derivatives of this compound have been synthesized and demonstrated cytotoxicity activity on human tumor cell lines, indicating potential use in cancer research and therapy .
Industrial Applications
Chemical Manufacturing: The compound’s properties, such as molecular weight and formula, suggest its use in the synthesis of other chemical products. It could serve as a precursor or intermediate in various chemical reactions.
Material Science: Given its structural properties, the compound might be used in the development of new materials or coatings with specific characteristics like increased durability or specialized conductivity.
Research & Development
Molecular Modelling: The compound’s structure allows for molecular modelling studies, which can lead to insights into its interactions with other molecules and potential uses in drug design .
Analytical Chemistry: As a compound with distinct physical and chemical properties, it could be used as a standard or reagent in analytical methods to identify or quantify other substances .
Safety and Hazards
The safety data sheet for “[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine” suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(oxan-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-3-1-11(2-4-13)9-15-10-12-5-7-16-8-6-12/h1-4,12,15H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQJCWIZIYQOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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